molecular formula C10H13BrO2 B8378448 4-Bromo-5-ethoxy-2-ethyl-phenol

4-Bromo-5-ethoxy-2-ethyl-phenol

Cat. No.: B8378448
M. Wt: 245.11 g/mol
InChI Key: QVMHITDWZSCPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-ethoxy-2-ethyl-phenol is a useful research compound. Its molecular formula is C10H13BrO2 and its molecular weight is 245.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

4-bromo-5-ethoxy-2-ethylphenol

InChI

InChI=1S/C10H13BrO2/c1-3-7-5-8(11)10(13-4-2)6-9(7)12/h5-6,12H,3-4H2,1-2H3

InChI Key

QVMHITDWZSCPFS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1O)OCC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tetrabutyl ammonium tribromide (9.9 g, 20.5 mmol) in CHCl3 (60 mL) was added to a stirred solution of 5-ethoxy-2-ethyl-phenol (3.1 g, 18.6 mmol) dissolved in CHCl3 (90 mL). The reaction mixture was stirred for 30 mins and then quenched with 5% solution of sodium thiosulfate (30 mL). The biphasic mixture was stirred for 30 mins and then the layers were separated. The organic layer was washed with 1 N HCl, brine, dried over Na2SO4 and concentrated to a red oil. Purification by flash column chromatography (0% to 15% EtOAc in hexanes) gave the product as an oil (2.6 g, 58%).
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Yield
58%

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